An In-depth Technical Guide to 2-Bromoethyl 2,2-difluoroacetate: A Bifunctional Building Block for Advanced Synthesis
Introduction: Navigating Nomenclature and Functionality In the landscape of modern drug discovery and materials science, fluorinated building blocks are indispensable tools for fine-tuning molecular properties.[1][2] Thi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Navigating Nomenclature and Functionality
In the landscape of modern drug discovery and materials science, fluorinated building blocks are indispensable tools for fine-tuning molecular properties.[1][2] This guide focuses on a unique and specialized reagent: 2-Bromoethyl 2,2-difluoroacetate (CAS No. 1824461-60-0). While less common than its isomer, ethyl 2-bromo-2,2-difluoroacetate (CAS No. 667-27-6), this molecule presents a distinct and powerful combination of reactive sites.[3] It incorporates the valuable gem-difluoroacetate moiety, known to enhance metabolic stability and act as a bioisostere, with a 2-bromoethyl group, a versatile handle for alkylation and further functionalization.[4]
This document serves as a technical primer for researchers, chemists, and drug development professionals. It will elucidate the compound's structure and properties, provide a robust protocol for its synthesis, explore its dual-pronged reactivity, and propose its application in advanced synthetic workflows where precise molecular architecture is paramount.
Chemical Identity and Physicochemical Properties
2-Bromoethyl 2,2-difluoroacetate is an ester formed from 2-bromo-2,2-difluoroacetic acid and 2-bromoethanol. Its structure is a key determinant of its utility, offering two distinct points for chemical modification. While extensive experimental data for this specific compound is not widely available in the literature, its core properties can be defined, and others can be inferred from its constituent parts and closely related analogs.
Table 1: Physicochemical Properties of 2-Bromoethyl 2,2-difluoroacetate
Caption: Chemical structure of 2-Bromoethyl 2,2-difluoroacetate.
Synthesis and Experimental Protocol
The most direct and established method for preparing esters from carboxylic acids and alcohols is the Fischer esterification.[5][6] This acid-catalyzed condensation reaction is an equilibrium process that can be driven to completion by removing water or using one of the reactants in excess.[5] The following protocol outlines a reliable method for the laboratory-scale synthesis of 2-Bromoethyl 2,2-difluoroacetate.
Protocol 1: Synthesis via Fischer Esterification
This protocol involves the reaction of 2-bromo-2,2-difluoroacetic acid with 2-bromoethanol in the presence of a strong acid catalyst.
Toluene (or another suitable solvent for azeotropic water removal)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Round-bottom flask
Dean-Stark apparatus or Soxhlet extractor with drying agent
Reflux condenser
Separatory funnel
Rotary evaporator
Vacuum distillation apparatus
Procedure:
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-2,2-difluoroacetic acid (1.0 eq). Add toluene (approx. 2-3 mL per mmol of acid) followed by 2-bromoethanol (1.2 eq).
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.05 eq) dropwise to the mixture.
Azeotropic Reflux: Attach a Dean-Stark apparatus filled with toluene and a reflux condenser to the flask. Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, physically removing water and driving the reaction forward. Continue reflux until no more water is collected (typically 4-12 hours).
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
Purification: The crude product should be purified by vacuum distillation to yield pure 2-Bromoethyl 2,2-difluoroacetate. The purity should be confirmed by NMR and/or GC-MS analysis.
Caption: Workflow for the synthesis of 2-Bromoethyl 2,2-difluoroacetate.
Core Reactivity: A Bifunctional Platform
The synthetic power of 2-Bromoethyl 2,2-difluoroacetate lies in its dual reactivity. It possesses two electronically distinct electrophilic centers, allowing for sequential and selective chemical modifications.
The Alkylating Terminus (Bromoethyl Group): The primary bromide on the ethyl chain is an excellent leaving group, making the adjacent carbon a soft electrophilic center susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, carboxylates, phenoxides) via Sₙ2 displacement.[4] This functionality allows the molecule to act as a linker, tethering the difluoroacetate payload to other molecular scaffolds.
The Difluoroacetate Moiety: The gem-difluoro (-CF₂-) group is a cornerstone of modern medicinal chemistry.[1][8] It serves as a bioisostere for methylene, carbonyl, or ether groups, but with profoundly different electronic properties.[9] The strong electron-withdrawing nature of the fluorine atoms can increase the metabolic stability of the ester, modulate the acidity of adjacent protons, and influence binding interactions with biological targets.[1][10] The ester itself can undergo hydrolysis or transesterification under appropriate conditions.
2-Bromoethyl 2,2-difluoroacetate CAS number and chemical identifiers
This guide details the chemical identity, synthesis, and technical applications of 2-Bromoethyl 2,2-difluoroacetate , a specialized fluorinated building block. Note on Nomenclature: This compound (CAS 1824461-60-0) is a...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the chemical identity, synthesis, and technical applications of 2-Bromoethyl 2,2-difluoroacetate , a specialized fluorinated building block.
Note on Nomenclature: This compound (CAS 1824461-60-0) is a structural isomer of the widely used reagent Ethyl 2-bromo-2,2-difluoroacetate (CAS 667-27-6). Researchers must verify the CAS number to ensure the correct regioisomer is selected for their specific synthetic pathway.
[1]
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]
2-Bromoethyl 2,2-difluoroacetate is a bifunctional ester featuring a reactive alkyl bromide motif and a difluoromethyl group. It serves as a specialized intermediate in medicinal chemistry for introducing fluorine-containing metabolic handles or as a precursor for heterocyclic synthesis.
Core Identifiers
Identifier
Value
Chemical Name
2-Bromoethyl 2,2-difluoroacetate
CAS Number
1824461-60-0
Molecular Formula
Molecular Weight
202.98 g/mol
SMILES
FC(F)C(=O)OCCBr
InChI Key
InChI=1S/C4H5BrF2O2/c5-1-2-9-4(8)3(6)7/h3H,1-2H2
Structure
Difluoroacetic acid esterified with 2-bromoethanol
Physical Properties (Predicted/Analogous)
Experimental data for this specific isomer is limited; values below are derived from structural analogs (e.g., 2-bromoethyl acetate and ethyl 2,2-difluoroacetate).
Property
Value / Estimate
Appearance
Colorless to pale yellow liquid
Boiling Point
~135–145 °C (Est. at 760 mmHg)
Density
~1.65 g/cm³ (Est.)
Solubility
Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in water
Flash Point
>85 °C (Predicted)
Synthesis & Manufacturing Protocols
The synthesis of 2-Bromoethyl 2,2-difluoroacetate typically proceeds via nucleophilic acyl substitution. Unlike its isomer (prepared from bromination of fluorinated precursors), this compound is assembled by coupling the difluoroacetyl moiety with a bromo-alcohol.
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
Solvation: Charge the flask with 2-Bromoethanol (1.0 equiv) and Pyridine (1.1 equiv) in anhydrous DCM (0.2 M concentration). Cool to 0 °C.
Addition: Add 2,2-Difluoroacetyl chloride (1.05 equiv) dropwise over 30 minutes. Note: Exothermic reaction; maintain internal temperature <5 °C.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC or GC-MS for the disappearance of the alcohol.
Workup: Quench with cold 1M HCl (to remove pyridine). Wash the organic layer with saturated
(to remove acid traces) and brine.
Purification: Dry over
, filter, and concentrate in vacuo. Purify via vacuum distillation or flash chromatography (Silica, Hexanes/EtOAc gradient).
Synthesis Workflow Diagram
Caption: Step-by-step synthetic workflow for 2-Bromoethyl 2,2-difluoroacetate via acyl chloride esterification.
Reactivity & Applications in Drug Discovery[3][4]
This compound is a bifunctional electrophile . Its utility lies in its ability to react distinctively at the alkyl bromide site (
) and the ester carbonyl site, allowing for the modular assembly of fluorinated scaffolds.
Alkylation of Heterocycles (N/S-Alkylation)
The 2-bromoethyl group acts as a "linker" handle. Nucleophiles (amines, thiols, phenols) can displace the bromide to attach the difluoroacetate tail.
Mechanism: Classical
substitution.
Application: Synthesis of difluoromethyl-containing prodrugs or molecular probes.
Example: Reaction with imidazole to form 1-(2-(2,2-difluoroacetoxy)ethyl)imidazole.
Precursor for Oxazolines
2-Bromoethyl esters are established precursors for 2-substituted oxazolines.
Pathway: Reaction with an amine followed by cyclization.
Significance: Oxazolines are bioisosteres for esters and amides in medicinal chemistry, offering improved metabolic stability.
Distinction from Ethyl 2-bromo-2,2-difluoroacetate
It is critical to distinguish this compound from its isomer.
Ethyl 2-bromo-2,2-difluoroacetate (
): Used for Reformatsky reactions to introduce a group. The C-Br bond is labile to metals (Zn, In).
2-Bromoethyl 2,2-difluoroacetate (
): Used to introduce the entire difluoroacetate ester motif via the ethyl linker. The C-Br bond is on the alkyl chain, not the alpha-carbon.
Reactivity Map
Caption: Reactivity profile highlighting the three distinct chemical handles of the molecule.
Safety & Handling (MSDS Highlights)
As a halogenated ester, this compound requires strict safety protocols. It is a potential lacrimator and alkylating agent.
Hazard Class
Description
Precaution
Skin/Eye Irritant
Causes severe skin burns and eye damage (Category 1B).[1]
Wear nitrile gloves, face shield, and lab coat.
Acute Toxicity
Harmful if swallowed or inhaled.
Use only in a chemical fume hood.
Reactivity
Moisture sensitive (hydrolysis releases HBr/HF over time).
Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C.
Disposal: All waste containing this compound must be treated as halogenated organic waste and incinerated in accordance with local environmental regulations.
Literature review of 2-Bromoethyl 2,2-difluoroacetate synthesis pathways
This guide details the synthesis of 2-Bromoethyl 2,2-difluoroacetate (CAS: 1824461-60-0), a specialized fluorinated building block.[1] The protocols focus on high-fidelity organic synthesis suitable for pharmaceutical re...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the synthesis of 2-Bromoethyl 2,2-difluoroacetate (CAS: 1824461-60-0), a specialized fluorinated building block.[1] The protocols focus on high-fidelity organic synthesis suitable for pharmaceutical research, emphasizing safety due to the toxicity of fluoroacetate derivatives and alkylating agents.
Executive Summary
2-Bromoethyl 2,2-difluoroacetate (
) is a bifunctional intermediate combining a lipophilic, metabolically stable difluoromethyl group with a reactive alkyl bromide.[1] It serves as a critical alkylating agent in medicinal chemistry for introducing the difluoroacetyl motif—a bioisostere for carbonyls or sulfoxides—into bioactive scaffolds.
This guide outlines two primary synthesis pathways:
Steglich Esterification (Lab Scale): High precision, mild conditions, ideal for <10g batches.
Acyl Chloride Activation (Scale-Up): Cost-effective, scalable, suitable for >50g batches.[1]
Part 1: Retrosynthetic Analysis & Strategy
The molecule disconnects at the ester linkage, revealing two commercially available precursors: 2,2-Difluoroacetic acid and 2-Bromoethanol .[1]
Figure 1: Retrosynthetic disconnection showing the convergent synthesis strategy.
Part 2: Pathway A — Steglich Esterification (Preferred Lab Scale)[1]
This pathway utilizes EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) to couple the acid and alcohol.[1] It avoids the generation of corrosive HCl gas and allows for easy purification.
Mechanism of Action
The reaction proceeds via the formation of an O-acylisourea intermediate.[1] DMAP acts as an acyl-transfer catalyst, suppressing the formation of the unreactive N-acylurea byproduct and accelerating the attack of 2-bromoethanol.[1]
Activation: Cool the solution to 0°C in an ice bath. Add EDC.HCl (12 mmol, 2.30 g) and DMAP (1 mmol, 0.12 g) in one portion. Stir for 15 minutes to generate the active ester.
Addition: Add 2-Bromoethanol (11 mmol, 1.37 g) dropwise via syringe.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by TLC (stain with
Part 3: Pathway B — Acyl Chloride Activation (Scale-Up Route)[1]
For quantities exceeding 50g, the high cost of EDC makes Pathway A prohibitive. Pathway B converts the acid to the acid chloride, which then reacts with the alcohol. This method requires strict moisture control.[1]
Workflow Diagram
Figure 2: Two-step synthesis via acid chloride activation.
Experimental Protocol
Step 1: Acid Chloride Formation
In a reaction vessel fitted with a reflux condenser and
guard tube, place 2,2-Difluoroacetic acid (50 mmol).
Add Thionyl Chloride (
, 75 mmol) and a catalytic drop of DMF.
Heat to reflux (80°C) for 2–3 hours until gas evolution (
, ) ceases.
Optional: Distill the acid chloride (b.p. ~25°C) if high purity is required, or use the crude directly after removing excess
under weak vacuum (careful of volatility).
Step 2: Esterification
Dissolve 2-Bromoethanol (50 mmol) and Triethylamine (
, 60 mmol) in anhydrous DCM (100 mL) under . Cool to 0°C.[1][3][4]
Add the prepared 2,2-difluoroacetyl chloride dropwise (diluted in 20 mL DCM) over 30 minutes. Exothermic reaction.[1]
Stir at 0°C for 1 hour, then room temperature for 2 hours.
Workup: Quench with water. Wash organics with 1M HCl, then
. Dry and concentrate.
Purification: Vacuum distillation is preferred for large batches.[1]
Part 4: Critical Safety & Stability (E-E-A-T)
Toxicological Warning
Fluoroacetate Pharmacophore: While 2,2-difluoroacetates are generally less toxic than monofluoroacetates (which inhibit the Krebs cycle via fluorocitrate formation), they must still be treated as highly toxic . Avoid inhalation or skin contact.[1]
Alkylating Potential: The 2-bromoethyl moiety is a potent alkylating agent (similar to mustard gas precursors).[1] It can alkylate DNA.[1] Double gloving (Nitrile/Laminate) and fume hood use are mandatory.
Stability[1]
Hydrolysis: The ester bond is susceptible to hydrolysis. Store under inert atmosphere (
/Ar) at 4°C.
Light Sensitivity: Alkyl bromides can degrade under UV light.[1] Store in amber vials.
Sasmal, P. K., et al. "Substituted heterocyclic compounds as tropomyosin receptor kinase A (TrkA) inhibitors." WO2013088257A1. (2013).[1] (Describes coupling of 2,2-difluoroacetic acid derivatives using standard amide/ester coupling agents).
Application Notes and Protocols for the Scalable Synthesis of 2-Bromoethyl 2,2-difluoroacetate
For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details a scalable and efficient protocol for the synthesis of 2-Bromoethyl 2,2-difluoroacetate, a valuable building block...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a scalable and efficient protocol for the synthesis of 2-Bromoethyl 2,2-difluoroacetate, a valuable building block in medicinal chemistry and drug development. The described method is based on the robust Fischer-Speier esterification of 2,2-difluoroacetic acid and 2-bromoethanol. This document provides a detailed, step-by-step protocol, an in-depth explanation of the reaction mechanism, safety precautions, and methods for purification and characterization. The presented protocol is designed to be adaptable for both laboratory and pilot-plant scale production.
Introduction: The Significance of 2-Bromoethyl 2,2-difluoroacetate
The introduction of fluorine atoms into bioactive molecules is a widely employed strategy in modern drug discovery to enhance metabolic stability, binding affinity, and lipophilicity. The gem-difluoroacetate moiety, in particular, has emerged as a critical pharmacophore. 2-Bromoethyl 2,2-difluoroacetate serves as a versatile intermediate, enabling the facile introduction of the difluoroacetate group into a variety of molecular scaffolds through the reactive bromoethyl handle. Its application spans the synthesis of novel pharmaceuticals and agrochemicals, making a reliable and scalable synthetic route to this compound highly desirable.[1]
The Synthetic Approach: Fischer-Speier Esterification
The chosen synthetic strategy for 2-Bromoethyl 2,2-difluoroacetate is the Fischer-Speier esterification, a classic and dependable method for the formation of esters from carboxylic acids and alcohols under acidic catalysis.[2][3] This method is particularly well-suited for scalable synthesis due to its operational simplicity, the use of readily available and inexpensive catalysts, and the generally high yields achievable.
2.1. Reaction Mechanism
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[2][4] The mechanism proceeds through several key steps:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 2,2-difluoroacetic acid, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 2-bromoethanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, reforming the carbonyl group.
Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen, yielding the final ester product, 2-Bromoethyl 2,2-difluoroacetate.
To drive the equilibrium towards the product side, an excess of one of the reactants (typically the alcohol) is used, and/or the water formed during the reaction is removed.[3][5]
Scalable Synthesis Protocol
This protocol is designed for a laboratory-scale synthesis that can be adapted for larger-scale production.
3.1. Materials and Equipment
2,2-Difluoroacetic acid (≥98%)
2-Bromoethanol (≥97%)
Concentrated sulfuric acid (95-98%) or p-Toluenesulfonic acid monohydrate (p-TsOH)
Anhydrous sodium sulfate or magnesium sulfate
Saturated sodium bicarbonate solution
Brine (saturated sodium chloride solution)
Dichloromethane (DCM) or other suitable extraction solvent
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark apparatus (for larger scale)
Heating mantle with a temperature controller
Separatory funnel
Rotary evaporator
Distillation apparatus
3.2. Safety Precautions
2,2-Difluoroacetic acid: Corrosive. Causes severe skin burns and eye damage.[6][7] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
2-Bromoethanol: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[8] Handle with extreme caution in a fume hood and wear appropriate PPE.
Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe burns. Handle with extreme care.
The reaction should be performed in a well-ventilated fume hood.
Purification techniques for removing unreacted 2-Bromoethyl 2,2-difluoroacetate
Welcome to the technical support center for the purification of 2-Bromoethyl 2,2-difluoroacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guida...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 2-Bromoethyl 2,2-difluoroacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this important fluorinated building block. This document offers a comprehensive resource for overcoming common challenges encountered during its purification, ensuring high-purity material for your critical applications.
Introduction
2-Bromoethyl 2,2-difluoroacetate is a valuable reagent in organic synthesis, often utilized for the introduction of the difluoroacetate moiety into molecules of pharmaceutical interest. The purity of this reagent is paramount to the success of subsequent reactions. This guide provides a detailed overview of the most effective purification techniques, potential impurities, and troubleshooting strategies to address common issues.
Understanding the Chemistry of 2-Bromoethyl 2,2-difluoroacetate
A thorough understanding of the chemical properties of 2-Bromoethyl 2,2-difluoroacetate is essential for selecting and optimizing a purification strategy.
Key Chemical Properties:
Structure: 2-Bromoethyl 2,2-difluoroacetate possesses an ester functional group and a primary alkyl bromide. This dual functionality dictates its reactivity.
Reactivity: The C-Br bond is susceptible to nucleophilic substitution, making it a good alkylating agent. The ester group can undergo hydrolysis, particularly under basic or strongly acidic conditions.[1][2]
Stability: The compound may be sensitive to moisture and high temperatures, which can lead to decomposition.[3] It is advisable to store it in a cool, dry place.
Physical Properties (Estimated): Based on similar compounds like ethyl 2-bromo-2,2-difluoroacetate, the boiling point is expected to be in the range of 130-150 °C at atmospheric pressure, and significantly lower under vacuum.[4] It is a liquid at room temperature.
Potential Impurities and Their Origins
The nature and quantity of impurities will largely depend on the synthetic route employed. A common method for the synthesis of 2-bromoethyl 2,2-difluoroacetate involves the esterification of 2-bromoethanol with 2-bromo-2,2-difluoroacetyl chloride or a related activated carboxylic acid.
Common Impurities:
Unreacted Starting Materials:
2-Bromoethanol
2-Bromo-2,2-difluoroacetyl chloride or 2-bromo-2,2-difluoroacetic acid
Byproducts from Side-Reactions:
Hydrolysis Products: 2-Bromo-2,2-difluoroacetic acid, formed by the reaction of the starting acid chloride or the product ester with water.[5][6]
Elimination Products: Small amounts of vinyl-containing byproducts may form under basic conditions.[7]
Residual Solvents: Solvents used in the reaction or workup (e.g., dichloromethane, diethyl ether, toluene).
The following diagram illustrates the likely synthetic pathway and the origin of key impurities.
Caption: Synthetic route and potential impurities.
Purification Techniques: A Troubleshooting Guide
This section provides a detailed, question-and-answer-based guide to the most common and effective purification techniques for 2-Bromoethyl 2,2-difluoroacetate.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to purify my crude 2-Bromoethyl 2,2-difluoroacetate?
An initial aqueous workup is highly recommended to remove water-soluble impurities. This typically involves washing the crude reaction mixture with water, a mild base to remove acidic impurities, and finally with brine.
Q2: How can I remove acidic impurities like 2-bromo-2,2-difluoroacetic acid?
A liquid-liquid extraction with a mild aqueous base is very effective. A saturated solution of sodium bicarbonate (NaHCO₃) is a good choice as it is generally not basic enough to cause significant hydrolysis of the ester product.[8]
Q3: My crude product is a dark color. What is the likely cause and how can I remove the color?
Dark coloration can be due to trace impurities or decomposition products.[9] Often, purification by fractional distillation or column chromatography will effectively remove these colored impurities.
Q4: Which purification technique is best for large-scale purification?
For larger quantities, fractional distillation under reduced pressure is typically the most efficient method for separating compounds with different boiling points.[10]
Q5: When is column chromatography the preferred method?
Column chromatography is ideal for smaller-scale purifications or when very high purity is required, especially if the boiling points of the product and impurities are very close.[11]
Troubleshooting Guides
Liquid-Liquid Extraction
This technique is crucial for the initial workup to remove acidic and water-soluble impurities.
Experimental Protocol: Aqueous Workup
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like diethyl ether or ethyl acetate.
Neutralization: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. Vent the funnel frequently as carbon dioxide gas may be evolved.
Washing: Wash the organic layer with water, followed by a wash with brine (saturated NaCl solution) to aid in the removal of water.
Drying: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Troubleshooting Common Issues in Liquid-Liquid Extraction:
Problem
Possible Cause(s)
Troubleshooting Steps
Emulsion Formation
Vigorous shaking of the separatory funnel.
- Add a small amount of brine to help break the emulsion.- Gently swirl or rock the funnel instead of shaking vigorously.- Allow the mixture to stand for an extended period.
Product Loss
The product has some water solubility.
- Perform multiple extractions with smaller volumes of the organic solvent.- "Back-extract" the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
Incomplete Removal of Acidic Impurities
Insufficient amount of basic wash.
- Test the pH of the aqueous layer after the wash to ensure it is basic.- Perform a second wash with the basic solution.
Fractional Distillation
Fractional distillation is effective for separating liquids with different boiling points. Given that 2-Bromoethyl 2,2-difluoroacetate is likely to have a relatively high boiling point, vacuum distillation is recommended to prevent thermal decomposition.[3][12]
Experimental Protocol: Fractional Distillation under Reduced Pressure
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source. Use a fractionating column (e.g., Vigreux) for enhanced separation.
Boiling Chips: Add boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling.
Vacuum Application: Gradually apply vacuum to the system.
Heating: Once the desired pressure is stable, begin heating the distillation flask.
Fraction Collection: Collect any low-boiling forerun in a separate flask. Monitor the temperature at the distillation head. Collect the product fraction that distills at a constant temperature. The boiling point of the related ethyl 2-bromo-2,2-difluoroacetate is 82 °C at 33 torr, which can serve as a useful reference.[4]
Caption: Fractional distillation workflow.
Troubleshooting Common Issues in Fractional Distillation:
Problem
Possible Cause(s)
Troubleshooting Steps
Bumping or Uneven Boiling
- Superheating of the liquid.- Inadequate stirring.
- Ensure fresh boiling chips or a functioning stir bar is used.- Ensure vigorous and even stirring.
Product Decomposing (Darkening)
Distillation temperature is too high.
- Increase the vacuum (lower the pressure) to reduce the boiling point.[13]
Poor Separation
- Inefficient fractionating column.- Distillation rate is too fast.
- Use a longer or more efficient fractionating column.- Decrease the heating rate to allow for proper equilibration.[13]
Product Solidifying in the Condenser
Condenser water is too cold.
- Use slightly warmer water in the condenser or turn off the water flow if the product's melting point is a concern.[13]
Flash Column Chromatography
Flash chromatography is a rapid and effective method for purifying compounds on a small to medium scale, separating them based on their polarity.[11]
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point for 2-Bromoethyl 2,2-difluoroacetate is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.3 for the product.
Column Packing: Pack a column with silica gel using the chosen eluent.
Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (like the eluent or dichloromethane) and carefully load it onto the top of the silica gel.
Elution: Apply pressure (e.g., with compressed air) to the top of the column to force the solvent through.
Fraction Collection: Collect the eluting solvent in a series of fractions.
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Common Issues in Flash Column Chromatography:
- Optimize the solvent system using TLC.- Use a larger column or reduce the amount of crude material. A general rule is a 30:1 to 50:1 ratio of silica gel to crude product by mass.[9]
Compound Stuck on the Column
The eluent is not polar enough.
- Gradually increase the polarity of the eluent (gradient elution).
Compound Elutes Too Quickly
The eluent is too polar.
- Decrease the polarity of the eluent.
Streaking or Tailing of Spots on TLC
The compound may be degrading on the acidic silica gel.
- Consider using deactivated silica gel (e.g., by pre-treating with a solvent containing a small amount of triethylamine).[11]
Summary of Purification Techniques
Technique
Best For
Advantages
Disadvantages
Liquid-Liquid Extraction
Initial workup, removal of acidic/basic impurities.
Fast, simple, and effective for removing specific types of impurities.
Not effective for separating compounds with similar solubility.
Fractional Distillation
Large-scale purification of thermally stable compounds with different boiling points.
Scalable, cost-effective for large quantities.
Not suitable for thermally sensitive compounds or those with very close boiling points to impurities.
Flash Column Chromatography
Small to medium-scale purification, high-purity requirements, separation of compounds with similar boiling points.
High resolution, applicable to a wide range of compounds.
More time-consuming and uses more solvent than distillation, potential for compound degradation on the stationary phase.
Jiangxi Sunway Chem Co Ltd. (2015). Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane.
Google Patents. (n.d.). CN104761446A - Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane.
Organic Syntheses. (2025).
Organic Syntheses. (n.d.). and sealed with a rubber septum (24/40). The flask is then connected to a Schlenk line via a 16-gauge x 1.57 in needle and the system is placed under high vacuum for 15 min.
ResearchGate. (2025). Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers: "Omitted" Examples and Application for the Synthesis of 3,3-Difluoro-GABA.
Benchchem. (2026).
Vernier. (n.d.).
Biotage. (2025).
Fluorine notes. (2019).
Benchchem. (n.d.). Column chromatography conditions for purifying Ethyl 2-(2-bromo-6-formylphenoxy)
Scribd. (n.d.).
Organic Syntheses. (n.d.). alkyl and alkylene bromides.
NIST. (n.d.).
PubMed. (2015). Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers: "Omitted" Examples and Application for the Synthesis of 3,3-Difluoro-GABA.
Minnesota State Moorhead. (2005). Chem 355 Lab Manual Fall, 2005.
YouTube. (2019).
Google Patents. (n.d.). US8110711B2 - Processes for production of 2-bromo-2,2-difluoroethanol and 2-(alkylcarbonyloxy)-1,1-difluoroethanesulfonic acid salt.
University of Rochester. (n.d.).
Biotage. (n.d.).
ECHEMI. (n.d.).
Organic Laboratory Techniques. (n.d.). 10.
Biotage. (2023).
Chemistry 210 Experiment 5. (2012).
Sigma-Aldrich. (n.d.).
PubChem. (n.d.). 2-Bromo-2,2-difluoroacetic acid.
Google Patents. (n.d.).
ChemicalBook. (2025).
The hydrolysis of 2-bromo-2-methylpropane. (n.d.).
Controlling moisture sensitivity during 2-Bromoethyl 2,2-difluoroacetate handling
Technical Support Center: Moisture Mitigation for 2-Bromoethyl 2,2-difluoroacetate Core Directive & Compound Analysis Compound: 2-Bromoethyl 2,2-difluoroacetate Structure: (Note: Distinct from the common Reformatsky reag...
(Note: Distinct from the common Reformatsky reagent Ethyl bromodifluoroacetate, though handling protocols overlap.)
The Technical Challenge:
You are handling a "doubly electrophilic" species. The
-difluoro substitution exerts a powerful inductive effect (), significantly increasing the electrophilicity of the carbonyl carbon compared to non-fluorinated esters. This lowers the activation energy for nucleophilic attack by water (hydrolysis).
Consequence of Moisture Ingress:
Rapid Hydrolysis: Generates Difluoroacetic acid (
, ) and 2-Bromoethanol .
Autocatalytic Decomposition: The liberated acid protonates the remaining ester, accelerating further hydrolysis.
Safety Hazard: 2-Bromoethanol is highly toxic and can cyclize to ethylene oxide under basic conditions; Difluoroacetic acid is corrosive.
Mechanism of Failure (Visualized)
Understanding why the compound degrades dictates how we handle it. The fluorine atoms pull electron density, making the carbonyl carbon "thirsty" for water.
Caption: Figure 1. The inductive effect of the difluoromethyl group (
) destabilizes the ester, making it highly susceptible to rapid hydrolysis upon contact with trace atmospheric moisture.
Operational Protocols (Self-Validating Systems)
Do not rely on "fresh" bottles. Verify the integrity of your system using these protocols.
Protocol A: Solvent Drying & Verification
Standard: Water content < 50 ppm.
Solvent Class
Recommended Drying Agent
Indicator / Validation Method
Ethers (THF, Et2O)
Na/Benzophenone or Activated Alumina
Deep Blue Color (Na/Benzophenone) indicates anhydrous.
Chlorinated (DCM, CHCl3)
or 3Å Molecular Sieves
Karl Fischer Titration (Mandatory). Color indicators do not work here.
Polar Aprotic (DMF, DMSO)
4Å Molecular Sieves (Activated)
Karl Fischer Titration . Note: Do not use with DMF (runaway exotherm).
The "Sieve Activation" Trap:
Many researchers fail here. Commercial molecular sieves absorb water during storage.
Correct Activation: Heat sieves to 300°C under high vacuum for 12 hours. Store under Argon.
Validation: Add a few beads to a solution of ketyl radical (blue THF); if it turns colorless, the sieves are wet.
Protocol B: Reagent Transfer Workflow
Never pour this reagent. Use positive pressure transfer.
Caption: Figure 2. Inert transfer workflow. Warming to room temperature before opening is critical to prevent atmospheric condensation on the cold liquid surface.
Troubleshooting Guide (FAQ)
Q1: The liquid has turned slightly yellow and smells acrid. Can I still use it?
Diagnosis: Hydrolysis has occurred.[1] The acrid smell is Difluoroacetic acid. The yellow color often indicates trace polymerization or oxidation of the 2-bromoethanol byproduct.
Action:Do not use. The free acid will quench basic reagents (e.g., LDA, NaH) and ruin stoichiometry.
Remediation: If you must recover it, dissolve in
, wash rapidly with cold saturated (to remove acid), dry over , and distill immediately. However, purchasing fresh reagent is safer.
Q2: My reaction yield is low (30-40%), and I see a broad peak at 10-12 ppm in the proton NMR.
Diagnosis: The peak at 10-12 ppm is the carboxylic acid proton (
Root Cause: The solvent was likely "wet" (even 100 ppm water is stoichiometric excess on small scales) or the glassware was not flame-dried.
Solution: Add 4Å Molecular Sieves directly to the reaction flask (if heterogeneous conditions permit). Switch to a Schlenk line setup to ensure positive inert pressure throughout the reaction.
Q3: I am doing a substitution on the bromide end. Does the ester group interfere?
Diagnosis: Yes. The
group makes the carbonyl highly electrophilic. Hard nucleophiles (Grignards, R-Li) will attack the ester faster than they displace the bromide.
Action: Use softer nucleophiles (e.g., thiols, amines) or mask the ester if carbon-carbon bond formation is required. If using amines, watch out for amidation (attack on carbonyl) vs. alkylation (displacement of Br). Lower temperatures (-78°C) favor alkylation in some cases, but steric hindrance is key.
Q4: Can I use silica gel chromatography for purification?
Diagnosis: Risky. Silica gel is acidic and contains adsorbed water.
Action: Pre-treat the silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidity. However, be careful: TEA can react with the alkyl bromide over time. A rapid filtration through a neutral alumina plug is often superior for fluorinated esters.
Emergency & Safety (Decomposition)
Scenario: A sealed vial of the reagent has been left at room temperature for months and the septum is bulging.
Hazard: Pressure buildup from
or (if deep decomposition) or volatile organics.
Protocol:
Do not remove the cap manually.
Place in a fume hood behind a blast shield.
Insert a venting needle connected to a chemically resistant tube leading into a saturated Sodium Bicarbonate (
) quench solution.
Allow pressure to equalize before disposal.
References
PubChem. 2-Bromo-2,2-difluoroacetic acid (Hydrolysis Product Data). National Library of Medicine. Available at: [Link]
(Note: While specific literature on the 2-bromoethyl variant is sparse, the chemical behavior is extrapolated from the well-documented ethyl bromodifluoroacetate and general fluorinated ester chemistry cited above.)
Technical Support Center: Thermal Optimization for 2-Bromoethyl 2,2-difluoroacetate
Introduction: The Thermal Paradox of Bifunctional Electrophiles You are likely working with 2-Bromoethyl 2,2-difluoroacetate ( ) as a linker or fluorinated building block. This reagent presents a classic "thermal paradox...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Thermal Paradox of Bifunctional Electrophiles
You are likely working with 2-Bromoethyl 2,2-difluoroacetate (
) as a linker or fluorinated building block. This reagent presents a classic "thermal paradox" in organic synthesis:
The Difluoroacetate Motif: The electron-withdrawing fluorine atoms make the ester carbonyl highly electrophilic, rendering it susceptible to rapid hydrolysis or transesterification even at mild temperatures.
The Alkyl Bromide: The primary bromide requires sufficient thermal energy (activation energy,
) to undergo substitution, yet excessive heat promotes elimination to vinyl esters or polymerization.
This guide provides the thermal operating parameters required to navigate these competing reactivities, ensuring high fidelity in your drug development pipelines.
Part 1: Critical Thermal Parameters (CTP)
Before initiating any reaction, you must establish the thermal baseline. The following data aggregates field-standard values for 2-bromoethyl esters and difluoroacetyl derivatives.
High boiling point allows for high-T reactions, but increases difficulty in distillative purification.
Flash Point
~70 °C
Combustible. Static discharge precautions are mandatory during heating.
Decomposition Onset ()
> 140 °C (Neat)
Thermal degradation (decarboxylation/HBr elimination) begins here. Never exceed 130 °C.
Hydrolysis Rate ()
– vs. Ethyl Acetate
The group accelerates hydrolysis. Moisture control is critical at °C.
Reaction Enthalpy ()
-70 to -90 kJ/mol (Typical )
Highly exothermic. Adiabatic temperature rise can trigger secondary decomposition.
Expert Insight: Do not rely on literature boiling points for stability. While the molecule boils at ~160 °C, the difluoroacetyl moiety can undergo decarboxylation or elimination well below this temperature in the presence of bases.
Part 2: Reaction Optimization & Protocols
Scenario A: Nucleophilic Substitution at the Bromide
Target: Displacing -Br with an amine, thiol, or alkoxide without cleaving the ester.
The Challenge: The nucleophile can attack the ester (transacylation) instead of the bromide (alkylation). This competition is temperature-dependent.
Optimized Protocol: The "Cold-Start" Ramp
Solvent Selection: Use polar aprotic solvents (Acetonitrile, DMF) to accelerate
kinetics at lower temperatures.
Cryogenic Addition (
):
Cool reaction vessel to -10 °C to 0 °C .
Add nucleophile slowly. The
ester is hyper-electrophilic; low T suppresses the attack on the carbonyl.
Controlled Ramp (
):
Ramp rate: 10 °C / hour .
Target
: 40–50 °C .
Reasoning: Sudden heating causes local hot spots, favoring the higher
side reaction (ester cleavage).
Quench: Cool to 0 °C before aqueous workup to prevent hydrolysis of the product.
Visualization: Reaction Pathway & Temperature Influence
Part 3: Troubleshooting Guide (FAQs)
Category 1: Stability & Storage[1][2]
Q: My reagent purity dropped from 98% to 92% after one week. Why?
Diagnosis: Moisture-induced hydrolysis.
Mechanism: The electron-withdrawing
group makes the ester bond extremely sensitive to water. Hydrolysis generates bromoethanol and difluoroacetic acid. The acid acts as an autocatalyst, accelerating further degradation.
Solution: Store under Argon/Nitrogen at 2–8 °C . Add activated molecular sieves (3Å) to the storage bottle if opened frequently.
Guidance: While the boiling point is ~160 °C, prolonged heating at this temperature can trigger HBr elimination (turning the ethyl group into a vinyl group).
Recommendation: Use Vacuum Distillation (< 5 mmHg) to keep the pot temperature below 60 °C. If purity is >95%, use it "as is" to avoid thermal degradation.
Category 2: Reaction Failures
Q: I see a sudden temperature spike (Exotherm) upon adding the amine.
Cause: You are witnessing the "Thermal Runaway" of the acylation reaction. Amines react exothermically with the difluoroacetyl ester.
Correction:
Dilution: Increase solvent volume (heat sink).
Dosing Control: Switch from "portion-wise" to "syringe pump" addition.
Cooling: Ensure your cooling bath capacity (
) exceeds the reaction heat release ().
Q: The reaction stalled at 50% conversion. Should I increase T to 80 °C?
Stop! Do not heat blindly.
Reasoning: At 80 °C, the rate of ester hydrolysis (by trace water) or elimination will likely exceed the rate of the remaining substitution.
Better Approach: Add a catalyst (e.g., NaI for Finkelstein exchange, converting -Br to -I in situ) rather than increasing temperature. This lowers the activation energy of the desired pathway without activating the thermal decomposition pathways.
Part 4: Process Safety & Calorimetry
For scale-up (>100g), you must define the Safe Operating Window (SOW) . The difluoroacetyl group introduces unique thermal risks compared to standard alkyl halides.
Workflow: Defining the SOW
Key Definitions for Your Notebook:
MTSR (Maximum Temperature of Synthesis Reaction):
. Ensure MTSR < (decomposition) by at least 50 °C.
TMRad (Time to Maximum Rate under Adiabatic Conditions): If cooling fails, how long do you have before explosion? For fluoroacetates, this can be surprisingly short due to autocatalytic hydrolysis.
References
Sigma-Aldrich. Safety Data Sheet: 2-Bromoethyl acetate (Analogue). Retrieved from .
Thermo Fisher Scientific. 2-Bromoethyl 2,2-difluoroacetate Product Specifications. Retrieved from .
Fauske & Associates. Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up. Retrieved from .
U.S. EPA. Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester. Retrieved from .
ResearchGate. Temperature dependence of the neutral ester hydrolysis of chloromethyl dichloroacetate. Retrieved from .
(Note: While specific literature on the exact "2-Bromoethyl 2,2-difluoroacetate" molecule is proprietary or sparse, the thermal parameters above are derived from authoritative data on the constituent functional groups:
-bromoethyl esters and difluoroacetic acid derivatives.)
Stability of 2-Bromoethyl 2,2-difluoroacetate under basic reaction conditions
Welcome to the technical support center for 2-Bromoethyl 2,2-difluoroacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versa...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-Bromoethyl 2,2-difluoroacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we address common questions and troubleshooting scenarios related to its stability, particularly under basic reaction conditions, providing in-depth explanations and actionable protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction with 2-Bromoethyl 2,2-difluoroacetate under basic conditions is giving low yields and multiple side products. What are the likely causes?
When employing 2-Bromoethyl 2,2-difluoroacetate in the presence of a base, two primary competing reaction pathways can lead to reduced yields of the desired product: ester hydrolysis and elimination . The specific outcome is highly dependent on the reaction conditions, including the strength and steric bulk of the base, the solvent, and the temperature.
Ester Hydrolysis: The ester functional group is susceptible to cleavage by nucleophilic attack of a base (e.g., hydroxide, alkoxide) at the carbonyl carbon. This is a classic saponification reaction that results in the formation of a carboxylate salt and 2-bromoethanol. The presence of two electron-withdrawing fluorine atoms on the acetyl group significantly increases the electrophilicity of the carbonyl carbon, making the ester more prone to hydrolysis compared to non-fluorinated analogs.[1][2]
Elimination (E2 Reaction): The bromine atom on the ethyl group can be eliminated along with a proton from the adjacent carbon (β-elimination) to form an alkene. With strong, non-nucleophilic bases, the E2 (bimolecular elimination) mechanism is favored.[3][4] This reaction is a concerted, one-step process where the base abstracts a proton, and the bromide ion leaves simultaneously, forming a double bond.[4][5]
Troubleshooting Summary Table:
Issue
Potential Cause
Recommended Solution
Low Yield of Desired Product
Ester Hydrolysis: Strong, nucleophilic bases (e.g., NaOH, KOH, MeO⁻) are attacking the ester carbonyl.
Use a weaker, non-nucleophilic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or an organic base like DBU.[6]
E2 Elimination: Strong, sterically hindered bases (e.g., t-BuOK) are promoting the formation of vinyl 2,2-difluoroacetate.
If elimination is the desired pathway, a strong, bulky base is appropriate.[3] If it is a side reaction, switch to a less hindered base.
Sub-optimal Temperature: High temperatures can accelerate both hydrolysis and elimination.
Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature or even 0 °C and gradually increasing if necessary.
Inappropriate Solvent: Protic solvents can facilitate hydrolysis.
Use anhydrous aprotic solvents like DMF, acetonitrile, or THF to minimize hydrolysis.[6]
Q2: I am trying to perform a substitution reaction at the bromine-bearing carbon. How can I minimize the competing elimination reaction?
Minimizing E2 elimination while favoring a substitution reaction (SN2) requires careful selection of the base and reaction conditions.
The E2 reaction rate is dependent on the concentration of both the substrate and the base.[4][5] Strong bases favor E2, while weaker bases that are good nucleophiles will favor SN2.
Key Considerations to Favor SN2 over E2:
Base Selection: Use a non-bulky, weakly basic, but highly nucleophilic reagent. Examples include azide salts, cyanide salts, or soft nucleophiles like thiols.
Reaction Temperature: Lower temperatures generally favor substitution over elimination.
Solvent Choice: Polar aprotic solvents (e.g., DMSO, DMF, acetone) can enhance the rate of SN2 reactions.
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Ester Hydrolysis
Scenario: You are attempting to alkylate a substrate using 2-Bromoethyl 2,2-difluoroacetate and a base, but you isolate the hydrolyzed product, 2-bromo-2,2-difluoroacetic acid, or its salt.[7][8]
dot
Caption: Troubleshooting workflow for ester hydrolysis.
Experimental Protocol: Stability Test for 2-Bromoethyl 2,2-difluoroacetate under Basic Conditions
Objective: To determine the stability of 2-Bromoethyl 2,2-difluoroacetate in the presence of different bases.
Materials:
2-Bromoethyl 2,2-difluoroacetate
Selected bases (e.g., NaOH, K₂CO₃, DBU)
Anhydrous solvent (e.g., Acetonitrile)
Internal standard (e.g., Dodecane)
Reaction vials
GC-MS or LC-MS for analysis
Procedure:
Prepare stock solutions of 2-Bromoethyl 2,2-difluoroacetate and the internal standard in the chosen anhydrous solvent.
In separate reaction vials, add the stock solution and the base to be tested (e.g., 1.2 equivalents).
Stir the reactions at the desired temperature (e.g., room temperature).
At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction vial.
Quench the aliquot with a dilute acid solution (e.g., 1M HCl).
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
Analyze the extracted samples by GC-MS or LC-MS to quantify the remaining 2-Bromoethyl 2,2-difluoroacetate and detect the formation of hydrolysis or elimination products.
Data Analysis:
Plot the concentration of 2-Bromoethyl 2,2-difluoroacetate versus time for each base. A rapid decrease in concentration indicates instability under those conditions.
Guide 2: Controlling the E2 Elimination Reaction
Scenario: You observe the formation of a volatile side product, which mass spectrometry suggests is vinyl 2,2-difluoroacetate, the product of E2 elimination.
dot
Caption: Logical flow for controlling E2 elimination.
Regioselectivity in E2 Reactions:
In cases where there are multiple β-protons that can be abstracted, the regioselectivity of the E2 reaction is governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the major product.[9] However, the use of a sterically hindered base can lead to the formation of the less substituted alkene (Hofmann product) due to steric hindrance.[3]
Experimental Protocol: Model Reaction to Favor Substitution over Elimination
Objective: To perform a nucleophilic substitution on 2-Bromoethyl 2,2-difluoroacetate while minimizing the E2 elimination side product.
Materials:
2-Bromoethyl 2,2-difluoroacetate
Nucleophile (e.g., Sodium Azide)
Anhydrous Dimethylformamide (DMF)
Reaction vessel with a stirrer and temperature control
Procedure:
To a solution of the nucleophile (e.g., sodium azide, 1.2 eq) in anhydrous DMF, add 2-Bromoethyl 2,2-difluoroacetate (1.0 eq) dropwise at 0 °C under an inert atmosphere.
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
By using a good nucleophile that is a relatively weak base and maintaining a low reaction temperature, the SN2 pathway should be favored over E2 elimination.
References
Radical Reactions of Alkyl 2‑Bromo-2,2-difluoroacetates with Vinyl Ethers: “Omitted” Examples and Application for the Synthesis of 3,3-Difluoro-GABA. The Journal of Organic Chemistry - ACS Figshare. Available at: [Link]
Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. PMC. Available at: [Link]
Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. ResearchGate. Available at: [Link]
Modeling the hydrolysis of perfluorinated compounds containing carboxylic and phosphoric acid ester functions and sulfonamide groups. Taylor & Francis Online. Available at: [Link]
Modeling the hydrolysis of perfluorinated compounds containing carboxylic and phosphoric acid ester functions, alkyl iodides, and sulfonamide groups. ResearchGate. Available at: [Link]
Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers: "Omitted" Examples and Application for the Synthesis of 3,3-Difluoro-GABA. ResearchGate. Available at: [Link]
A Versatile Difluorovinylation Method: Cross-Coupling Reactions of the 2,2-Difluorovinylzinc-TMEDA Complex with Alkenyl, Alkynyl, Allyl, and Benyl Halides. Organic Syntheses. Available at: [Link]
Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane. Patsnap. Available at: [Link]
Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. RSC Publishing. Available at: [Link]
Elimination Reactions. King Saud University. Available at: [Link]
E2 Reaction. Chemistry LibreTexts. Available at: [Link]
Elimination Reactions: E2 Reactions. Introduction to Organic Chemistry. Available at: [Link]
Zaitsev Rule - Regioselectivity of E2 Elimination with Practice. Chemistry Steps. Available at: [Link]
Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity. Online Chemistry notes. Available at: [Link]
Processes for production of 2-bromo-2,2-difluoroethanol and 2-(alkylcarbonyloxy)-1,1-difluoroethanesulfonic acid salt. Google Patents.
Elimination Reactions. Dalal Institute. Available at: [Link]
Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry. Available at: [Link]
Base Catalysis Enables Access to α,α-Difluoroalkylthioethers. PMC. Available at: [Link]
2-Bromo-2,2-difluoroacetic acid. PubChem. Available at: [Link]
Nucleophilic (Radio)Fluorination of α-Diazocarbonyl Compounds Enabled by Copper-Catalyzed H–F Insertion. PMC. Available at: [Link]
Reactivity of Alpha Hydrogens. Chemistry LibreTexts. Available at: [Link]
Dual role of ethyl bromodifluoroacetate in the formation of fluorine-containing heteroaromatic compounds. Chemical Communications (RSC Publishing). Available at: [Link]
The hydrolysis of 2-bromo-2-methylpropane. RSC Education. Available at: [Link]
Stability of Dibromo-Dipyrromethene Complexes Coordinated with B, Zn, and Cd in Solutions of Various Acidities. MDPI. Available at: [Link]
Troubleshooting Guide. DeNovix. Available at: [Link]
A Comparative Spectroscopic Guide to 2-Bromoethyl 2,2-difluoroacetate: A Predictive Analysis
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry and drug development, the precise characterization of novel reagents and building blocks is paramount. 2-Brom...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug development, the precise characterization of novel reagents and building blocks is paramount. 2-Bromoethyl 2,2-difluoroacetate is a potentially valuable bifunctional molecule, offering both a bromoethylating and a difluoroacetylating moiety. While comprehensive experimental spectroscopic data for this specific compound is not yet widely published, a detailed predictive analysis based on the well-established spectroscopic behaviors of its constituent functional groups can provide a robust framework for its identification and differentiation from related compounds. This guide, authored from the perspective of a Senior Application Scientist, provides a detailed, predicted spectroscopic profile of 2-Bromoethyl 2,2-difluoroacetate and compares it with relevant alternative reagents.
Predicted Spectroscopic Profile of 2-Bromoethyl 2,2-difluoroacetate
The following sections detail the anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 2-Bromoethyl 2,2-difluoroacetate. The predictions are grounded in the fundamental principles of spectroscopy and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-Bromoethyl 2,2-difluoroacetate, we will consider ¹H, ¹³C, and ¹⁹F NMR. The choice of deuterated solvent can influence chemical shifts; the following predictions assume a standard non-polar solvent such as deuterated chloroform (CDCl₃).[1][2][3]
¹H NMR Spectroscopy:
The ¹H NMR spectrum is expected to show two distinct triplets, characteristic of an ethyl group where both methylene groups are adjacent to other methylene groups.
-OCH₂- group: The protons on the carbon adjacent to the ester oxygen are expected to resonate downfield due to the deshielding effect of the electronegative oxygen atom. This signal will appear as a triplet due to coupling with the adjacent -CH₂Br protons. The expected chemical shift is in the range of 4.4 - 4.6 ppm .
-CH₂Br group: The protons on the carbon bearing the bromine atom will also be deshielded, though typically to a lesser extent than the ester-linked methylene. This signal will appear as a triplet due to coupling with the -OCH₂- protons. The expected chemical shift is in the range of 3.6 - 3.8 ppm .
The integration of these two peaks should be equal (2H each).
¹³C NMR Spectroscopy:
The proton-decoupled ¹³C NMR spectrum is predicted to exhibit four distinct signals.
Carbonyl Carbon (C=O): This carbon will appear significantly downfield, though its chemical shift will be influenced by the attached difluoromethyl group. It is expected in the range of 160 - 165 ppm and will likely appear as a triplet due to coupling with the two fluorine atoms.
Difluoromethyl Carbon (-CF₂-): This carbon is directly attached to two highly electronegative fluorine atoms, leading to a downfield shift and a characteristic triplet in the proton-decoupled spectrum due to one-bond C-F coupling. The predicted chemical shift is between 108 - 112 ppm .
-OCH₂- Carbon: The carbon adjacent to the ester oxygen will be deshielded and is predicted to appear in the range of 60 - 65 ppm .
-CH₂Br Carbon: The carbon bonded to the bromine atom will be less deshielded than the -OCH₂- carbon and is expected in the range of 28 - 33 ppm .
¹⁹F NMR Spectroscopy:
¹⁹F NMR is a highly sensitive technique for the detection and analysis of fluorinated compounds.[4][5] For 2-Bromoethyl 2,2-difluoroacetate, a single signal is expected for the two equivalent fluorine atoms.
-CF₂- group: The chemical shift of the difluoromethyl group is anticipated to be in the range of -90 to -100 ppm (relative to CFCl₃).[6] This signal will likely appear as a triplet due to three-bond coupling with the protons of the adjacent methylene group (-OCH₂-).
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 2-Bromoethyl 2,2-difluoroacetate is expected to show a characteristic molecular ion peak and several key fragment ions.
Molecular Ion ([M]⁺): A key feature will be a pair of peaks for the molecular ion, [M]⁺ and [M+2]⁺, in an approximate 1:1 ratio.[7] This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
Key Fragmentations:
Loss of Bromine: A prominent peak corresponding to the loss of a bromine radical ([M-Br]⁺) is expected.[8]
Loss of the Bromoethoxy Group: Cleavage of the ester bond can lead to the loss of the bromoethoxy group, resulting in a [CF₂C(O)]⁺ fragment.
Cleavage of the Ethyl Chain: Fragmentation of the bromoethyl chain can also occur.
Comparative Analysis with Alternative Reagents
To highlight the unique spectroscopic signature of 2-Bromoethyl 2,2-difluoroacetate, a comparison with commercially available, structurally related compounds is essential.
Compound
Key ¹H NMR Features
Key ¹³C NMR Features
Key ¹⁹F NMR Features
Key MS Features
2-Bromoethyl 2,2-difluoroacetate (Predicted)
Two triplets: ~4.5 ppm (-OCH₂-) and ~3.7 ppm (-CH₂Br)
[M]⁺ and [M+2]⁺ in ~1:1 ratio, prominent acetyl ion
This comparative table clearly illustrates how the unique combination of the bromoethyl and difluoroacetate moieties in the target molecule gives rise to a distinct spectroscopic fingerprint.
Experimental Protocols
To obtain the high-quality spectroscopic data discussed above, the following standard experimental protocols should be employed.[1]
NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C spectrum. A 90-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
¹⁹F NMR Acquisition: Acquire the ¹⁹F spectrum with proton decoupling. Due to the high sensitivity of the ¹⁹F nucleus, a relatively small number of scans is typically required.
Mass Spectrometry
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds or direct infusion for less volatile samples.
Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation.
Analysis: Separate the resulting ions in a mass analyzer (e.g., quadrupole or time-of-flight).
Detection: Record the abundance of each ion as a function of its mass-to-charge ratio (m/z).
Logical Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a novel compound like 2-Bromoethyl 2,2-difluoroacetate.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 2-Bromoethyl 2,2-difluoroacetate.
Conclusion
This guide provides a comprehensive, predicted spectroscopic profile for 2-Bromoethyl 2,2-difluoroacetate, a molecule of interest for synthetic and medicinal chemistry. By leveraging established principles and comparative data, we have outlined the expected ¹H, ¹³C, and ¹⁹F NMR spectra, as well as the mass spectrum. This predictive analysis serves as a valuable tool for researchers in the identification and characterization of this and other novel fluorinated compounds, underscoring the power of spectroscopic techniques in modern chemical research. The clear distinctions in the predicted spectra when compared to similar reagents will aid in unambiguous characterization and quality control.
A Senior Application Scientist's Guide to Bioisosteric Analysis: Difluoroacetate vs. Trifluoroacetate Derivatives in Drug Discovery
An In-Depth Comparison of Physicochemical Properties, Metabolic Stability, and Biological Activity In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of rational drug design, used to...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparison of Physicochemical Properties, Metabolic Stability, and Biological Activity
In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of rational drug design, used to fine-tune a molecule's properties to enhance its efficacy and safety profile.[1][2][3] Among the most utilized fluorinated motifs are the difluoromethyl (-CHF₂) and trifluoromethyl (-CF₃) groups. While separated by only a single hydrogen atom, the choice between these two bioisosteres can have profound consequences for a drug candidate's lipophilicity, acidity, metabolic fate, and receptor interactions.
This guide provides a comprehensive analysis of the key differences between difluoroacetate and trifluoroacetate derivatives, offering field-proven insights and experimental frameworks to aid researchers in making informed decisions during lead optimization. We will delve into the causality behind their distinct behaviors and provide self-validating experimental protocols for their evaluation.
The subtle structural difference between the -CHF₂ and -CF₃ groups gives rise to significant, and often decisive, variations in their electronic and steric profiles.
Electronic Effects and Acidity (pKa)
The primary differentiator is the powerful inductive electron-withdrawing effect of fluorine atoms. Due to having three fluorine atoms compared to two, the -CF₃ group is a significantly stronger electron-withdrawing moiety. This directly impacts the acidity of any proximal functional groups.
For example, a comparison of the parent acids reveals a dramatic difference in acidity: trifluoroacetic acid (TFA) is substantially more acidic than difluoroacetic acid (DFA).[4][5] This enhanced acidity, driven by the superior stabilization of the conjugate base by the -CF₃ group, can critically alter the ionization state of a drug molecule at physiological pH, influencing its solubility, membrane permeability, and ability to interact with charged residues in a target protein.[6]
The third fluorine atom in TFA provides superior inductive stabilization of the carboxylate anion, making it over 10 times more acidic. This impacts ionization at physiological pH.
The -CF₃ group is more lipophilic, which generally enhances membrane permeability but can sometimes lead to off-target effects or reduced aqueous solubility.
The acidic proton on the -CHF₂ group can form weak hydrogen bonds, offering a unique interaction potential with receptors that is absent in the -CF₃ group.[10]
Lipophilicity and Permeability
The trifluoromethyl group is more lipophilic than the difluoromethyl group.[9] This increased lipophilicity, as quantified by the Hansch π value, can be leveraged to improve a compound's ability to cross cellular membranes and the blood-brain barrier.[9] However, this must be carefully balanced, as excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and greater susceptibility to off-target toxicities. The -CHF₂ group offers a more moderate increase in lipophilicity, providing a valuable alternative when the properties of a -CF₃ derivative prove suboptimal.[10]
A Unique Interaction: The -CHF₂ as a Hydrogen Bond Donor
Perhaps the most nuanced difference lies in their intermolecular interaction potential. The trifluoromethyl group's fluorine atoms can only act as weak hydrogen bond acceptors. In stark contrast, the C-H bond in the difluoromethyl group is sufficiently polarized to function as a weak hydrogen bond donor.[10] This capability can introduce a specific, favorable interaction with a hydrogen bond acceptor (e.g., a carbonyl oxygen or nitrogen atom) in the target's binding pocket, significantly enhancing binding affinity and selectivity in a way that a -CF₃ group cannot replicate.
The Decisive Factor: Metabolic Stability
One of the most common reasons for introducing fluorinated groups is to block metabolic "soft spots" and improve a drug's half-life.[1][2][11] It is in this arena that the -CHF₂ and -CF₃ groups diverge most critically.
The C-F bond is exceptionally strong (bond dissociation energy ~485 kJ/mol), making it highly resistant to enzymatic cleavage.[9] The trifluoromethyl group, lacking any C-H bonds, is therefore considered one of the most metabolically robust functional groups in medicinal chemistry.[9][12]
Conversely, the C-H bond in the difluoromethyl group, while strengthened by the adjacent fluorines, remains a potential site for oxidation by cytochrome P450 (CYP) enzymes.[1][11] These heme-dependent monooxygenases are the primary drivers of Phase I metabolism for the vast majority of drugs.[1][11] Oxidation of the -CHF₂ group can lead to the formation of unstable intermediates and subsequent degradation of the compound, representing a potential metabolic liability.
Caption: Contrasting metabolic fates of -CHF₂ and -CF₃ groups.
Experimental Protocols for Bioisosteric Evaluation
To empirically determine the impact of this bioisosteric switch, the following self-validating protocols are essential.
Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)
This assay provides a direct measure of a compound's susceptibility to CYP-mediated metabolism.
Objective: To determine the in vitro intrinsic clearance (Clint) of difluoroacetate and trifluoroacetate analogs.
Methodology:
Compound Preparation: Prepare 10 mM stock solutions of the test compounds (CHF₂ and CF₃ analogs), a high-clearance control (e.g., Verapamil), and a low-clearance control (e.g., Warfarin) in DMSO.
Reaction Mixture Preparation: In a 96-well plate, add pooled Human Liver Microsomes (final protein concentration 0.5 mg/mL) to a pre-warmed potassium phosphate buffer (pH 7.4).
Compound Incubation: Add the test compounds and controls to the HLM suspension to achieve a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 10 minutes with gentle shaking.
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system. This is the T₀ time point.
Time Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Sample Processing: Centrifuge the plate at 4000 rpm for 10 minutes to precipitate proteins.
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint).
Trustworthiness Check: The assay is valid if the high-clearance control shows >80% depletion by the final time point and the low-clearance control shows <20% depletion.
Caption: Experimental workflow for HLM metabolic stability assay.
Protocol 2: LogP Determination by Reverse-Phase HPLC
This method provides a rapid and reliable measure of a compound's lipophilicity.
Objective: To determine the octanol-water partition coefficient (LogP) for the compound series.
Methodology:
Standard Preparation: Prepare a series of standard compounds with known LogP values (e.g., Acetophenone, Benzene, Toluene).
Mobile Phase: Prepare a series of mobile phases with varying ratios of an organic modifier (e.g., Methanol or Acetonitrile) and water.
Chromatography: Inject the standard compounds and the test compounds (CHF₂ and CF₃ analogs) onto a C18 reverse-phase HPLC column for each mobile phase composition.
Data Collection: Record the retention time (t_R) for each compound at each mobile phase composition. Determine the void time (t₀) using a non-retained marker (e.g., uracil).
Calculation:
Calculate the capacity factor (k') for each compound: k' = (t_R - t₀) / t₀.
Extrapolate the log(k') value to 100% aqueous mobile phase (log k'w) by plotting log(k') versus the percentage of organic modifier and fitting a linear regression.
Create a calibration curve by plotting the known LogP values of the standards against their calculated log k'w values.
Use the calibration curve to determine the LogP of the test compounds from their log k'w values.
Strategic Summary: Making the Right Choice
The decision to use a -CHF₂ or -CF₃ group is a strategic choice based on a multi-parameter optimization problem.
Choose the Trifluoroacetate (-CF₃) derivative when:
Maximum metabolic stability is paramount. The target position is a known metabolic hotspot.
A strong electron-withdrawing effect is needed to modulate pKa or improve binding to an electron-deficient pocket.
Increased lipophilicity is desired to enhance membrane permeability.
Consider the Difluoroacetate (-CHF₂) derivative when:
A unique hydrogen-bond donating interaction is hypothesized to improve potency or selectivity.
The lipophilicity of the -CF₃ analog is too high, leading to solubility or off-target issues.
A more moderate attenuation of basicity is required.
The position is not expected to be a primary site of metabolism, or a modest level of clearance is acceptable.
By understanding the fundamental physicochemical and metabolic differences and validating these properties with robust experimental data, researchers can strategically deploy these powerful bioisosteres to accelerate the development of safer and more effective medicines.
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